molecular formula C13H18BrN3O B2884960 5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415584-92-6

5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2884960
CAS No.: 2415584-92-6
M. Wt: 312.211
InChI Key: YYDVVPSCBSUKIP-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound with the molecular formula C13H18BrN3O and a molecular weight of 312.211. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a piperidine ring substituted at the 4th position with a cyclopropylmethyl group, and an oxygen atom linking the piperidine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions.

    Bromination of the Pyrimidine Ring: The bromine atom is introduced at the 5th position of the pyrimidine ring through bromination reactions.

    Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through an oxygen atom, often using Suzuki–Miyaura coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

Uniqueness

5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the cyclopropylmethyl group and the specific substitution pattern on the pyrimidine ring. This structural uniqueness can confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-[1-(cyclopropylmethyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c14-11-7-15-13(16-8-11)18-12-3-5-17(6-4-12)9-10-1-2-10/h7-8,10,12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDVVPSCBSUKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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